molecular formula C18H22O5 B2537383 2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384363-50-2

2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2537383
CAS No.: 384363-50-2
M. Wt: 318.369
InChI Key: WHKZZGXHFMWEMQ-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methylbenzofuran core with a 2-methoxyethyl ester group at the 3-position and a prenyl (3-methylbut-2-en-1-yl) ether substituent at the 5-position.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-12(2)7-8-21-14-5-6-16-15(11-14)17(13(3)23-16)18(19)22-10-9-20-4/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKZZGXHFMWEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC=C(C)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H18O4C_{15}H_{18}O_4. The compound features a benzofuran core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC15H18O4C_{15}H_{18}O_4
Molecular Weight278.30 g/mol
LogP2.495
SolubilityModerate

Biological Activity Overview

Benzofuran derivatives have garnered attention due to their wide range of biological activities. The specific compound has been investigated for several key pharmacological effects:

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that structural modifications can enhance activity against specific pathogens .

Antitumor Activity

Benzofurans are also recognized for their antitumor potential. A review of bioactive benzofuran derivatives indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound's structure may contribute to its ability to interact with cellular targets involved in tumor growth.

Anti-inflammatory Effects

Inflammation is a critical process in many diseases, including cancer and autoimmune disorders. Some benzofuran derivatives have shown promise in reducing inflammatory markers in vitro and in vivo . The anti-inflammatory potential of this compound warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of benzofurans is often influenced by their structural features. Modifications at various positions on the benzofuran ring can significantly alter their pharmacological profiles. For instance:

  • Substituents : The presence of alkyl or methoxy groups can enhance lipophilicity, affecting absorption and bioavailability.
  • Functional Groups : Different functional groups can interact with biological targets, modifying the compound's efficacy and safety profile.

Case Studies and Research Findings

Several studies have examined the biological activities of benzofuran derivatives, providing insights into the potential applications of this compound:

  • Antimicrobial Study : A comparative analysis of various benzofurans showed that those with longer alkyl chains exhibited enhanced antimicrobial activity against Gram-positive bacteria .
  • Antitumor Mechanism : In vitro studies demonstrated that certain benzofuran derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Inflammation Model : Animal studies indicated that benzofuran compounds could reduce inflammation markers significantly compared to control groups, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations at the 5-Oxy Position

The 5-oxy substituent significantly influences molecular properties. Key comparisons include:

Compound Name 5-Oxy Substituent Molecular Formula Average Mass (g/mol) Key Features
Target Compound 3-Methylbut-2-en-1-yl (prenyl) C21H22O5 ~354.40 Lipophilic, may enhance membrane permeability
Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate 3-Nitrobenzoyl C18H13NO7 355.30 Electron-withdrawing nitro group; higher polarity
Ethyl 2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate Methylsulfonyl C13H14O6S 298.31 Polar sulfonyl group; potential metabolic stability
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorobenzyl C20H19ClO5 374.82 (calculated) Halogenated aromatic substituent; moderate lipophilicity
2-Methoxyethyl 5-[(2-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorobenzoyl C20H17ClO6 388.80 (calculated) Aromatic acyl group; increased steric bulk

Key Observations :

  • The prenyl group in the target compound introduces a branched aliphatic chain, likely increasing lipophilicity (logP ~4.2 estimated) compared to polar groups like nitrobenzoyl (logP ~2.5) or sulfonyl .

Ester Group Modifications

The ester moiety at the 3-position affects solubility and metabolic stability:

Compound Name Ester Group Molecular Formula Key Features
Target Compound 2-Methoxyethyl C21H22O5 Enhanced solubility due to ether oxygen; moderate metabolic stability
Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate Methyl C18H13NO7 Smaller ester; higher metabolic lability
Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate Isopropyl C17H20O5 Bulky ester; reduced solubility but increased stability
Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate Ethyl C16H18O5 Aliphatic ketone side chain; intermediate polarity

Key Observations :

  • The 2-methoxyethyl ester in the target compound may improve aqueous solubility compared to methyl or isopropyl esters, critical for pharmacokinetics .
  • Bulkier esters (e.g., isopropyl in ) could hinder enzymatic hydrolysis, prolonging half-life.

Computational and Experimental Insights

  • Hydrogen Bonding : Compounds with nitro or sulfonyl groups (e.g., ) exhibit higher hydrogen-bond acceptor counts (6–7 vs. 4 for the target compound), influencing solubility and protein interactions .
  • Synthetic Accessibility : The prenyl group in the target compound may complicate synthesis due to steric hindrance, whereas nitrobenzoyl derivatives () are more straightforward to functionalize.
  • Software Utilization : Crystallographic tools like SHELX and ORTEP are critical for resolving benzofuran derivatives’ structures, particularly for confirming substituent orientations.

Research Implications

  • Biological Activity : The prenyl group’s lipophilicity may favor interactions with hydrophobic targets (e.g., enzymes or membranes), while nitrobenzoyl derivatives () could exhibit redox activity.
  • Toxicity Profiles : Sulfonyl-containing analogs () might show lower toxicity due to metabolic detoxification pathways, whereas halogenated compounds () require careful toxicity screening.

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